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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline
CAS No.: 54029-61-7
Cat. No.: B021294
Get Quote
. J

A Technical Guide to the "Masked Phenol" Scaffold in
Drug Discovery
Executive Summary

4-(Methoxymethoxy)-2-nitroaniline is a specialized synthetic intermediate used primarily in
the construction of complex pharmaceutical cores.[1] It serves as a protected precursor to 4-
hydroxy-1,2-phenylenediamine.[1]

The strategic value of this compound lies in the Methoxymethyl (MOM) ether moiety.[1] Unlike
simple methyl or benzyl ethers, the MOM group provides a unique balance of stability during
basic nitration/reduction steps and high lability under mild acidic conditions.[1] This allows
researchers to mask a critical phenolic hydroxyl group while building an aniline-based
heterocycle (e.g., benzimidazole), revealing the phenol only at a late stage for final
diversification (e.g., installing solubilizing tails in EGFR inhibitors).[1]

Chemical Identity & Properties
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Property Specification

Chemical Name 4-(Methoxymethoxy)-2-nitroaniline

1-Amino-2-nitro-4-methoxy-O-methylbenzene;

Synonyms 4-MOM-2-nitroaniline

CAS Number 54029-61-7

Molecular Formula CsH10N204

Molecular Weight 198.18 g/mol

Appearance Orange to Red Crystalline Solid

Melting Point 102-105 °C (Lit.)[1]

Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Primary Amine (Pos 1), Nitro (Pos 2), MOM-

Key Functional Groups
Ether (Pos 4)

Strategic Utility: The "Masked Phenol" Pathway

In medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs), the 4-hydroxy-
benzimidazole core is a recurring motif.[1] Direct synthesis is often plagued by the reactivity of
the free phenol.[1]

The Solution:
e Protection: The phenol is masked as a MOM ether (CAS 54029-61-7).[1]

e Cyclization: The nitro group is reduced to an amine, and the resulting diamine is cyclized to
form the heterocycle.[1]

o Late-Stage Diversification: The MOM group is cleaved with mild acid (e.g., HCI/IPA),
exposing the phenol for alkylation with solubilizing groups (e.g., morpholine/piperazine
chains).[1]
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Visualizing the Strategic Pathway
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Figure 1: The strategic role of 4-(Methoxymethoxy)-2-nitroaniline in heterocycle synthesis.

Detailed Synthesis Protocol

The synthesis typically proceeds from 4-amino-3-nitrophenol, exploiting the acidity difference
between the phenol (-OH) and the aniline (-NH2).[1]

Reagents & Safety Note

¢ MOM-CI (Chloromethyl methyl ether):DANGER. Known human carcinogen.[1] Must be
handled in a closed system/fume hood with strict PPE.[1]

o Alternative: Use MOM-Br or generate MOM-CI in situ if possible to minimize exposure.[1]

Step-by-Step Methodology
Phase 1: Preparation of the Precursor (If not purchased)
Starting Material: p-Aminophenol[1][2][3][4]

o Acetylation: React p-aminophenol with acetic anhydride to protect the amine.[1]

 Nitration: Treat with dilute nitric acid.[1][3] The acetamido group directs the nitro group to the
ortho position (position 3 relative to OH, position 2 relative to N).[1]

» Hydrolysis: Remove the acetyl group with NaOH to yield 4-amino-3-nitrophenol.[1][2]

Phase 2: Selective O-Protection (The Target)

Objective: Selectively alkylate the phenolic oxygen without alkylating the aniline nitrogen.[1]
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e Setup: In a flame-dried Round Bottom Flask (RBF), dissolve 4-amino-3-nitrophenol (1.0 eq)
in anhydrous Dichloromethane (DCM) or DMF.

o Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) at 0°C.

o Note: Inorganic bases like K2COs in Acetone can also be used but may require longer
reaction times.[1]

» Alkylation: Dropwise add MOM-CI (1.1 eq) while maintaining temperature at 0°C.

o Mechanism:[1][2][3][4][5] The base deprotonates the phenol (pKa ~8-9), making it a better
nucleophile than the aniline (pKa ~4-5).[1]

o Reaction: Allow to warm to Room Temperature (RT) and stir for 2—4 hours. Monitor by TLC
(System: Hexane/EtOAc 1:1).[1]

o Workup:
o Quench with saturated NaHCOs.[1]
o Extract with DCM (3x).[1]
o Wash organics with Brine, dry over NazSOa.[1]

 Purification: Recrystallize from Ethanol or flash chromatography (Silica, 10-30% EtOAc in
Hexane).

o Yield Target: 85-95%.[1]

Experimental Validation & Quality Control

To ensure the integrity of the intermediate before proceeding to high-value steps, verify the
following:
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Test Expected Result Interpretation

Confirms presence of -O-CHz-

1H NMR (DMSO-ds) Singlet at ~5.2 ppm (2H)
O- (MOM methylene).[1]

Confirms presence of -OCHs

1H NMR (DMSO-d Singlet at ~3.4 ppm (3H
( °) J Ppm (3H) (MOM methyl).[1]

Broad singlet at ~7.0-7.5 ppm Confirms -NHz is intact (not

1H NMR (DMSO-ds)
(2H) alkylated).[1]

LC-MS [M+H]* = 199.2 Confirms molecular mass.[1]

Self-Validating Checkpoint

If the NMR shows a loss of the broad NH:z signal or a shift in the aromatic protons indicating N-
alkylation, the reaction temperature was likely too high, or the base was too strong (avoid
NaH).[1]

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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